2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

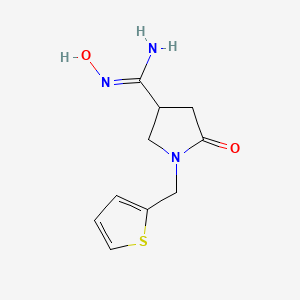

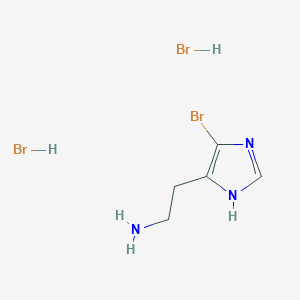

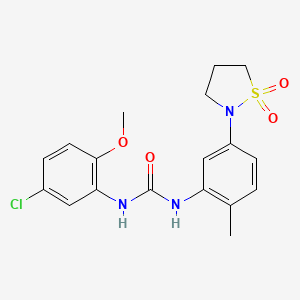

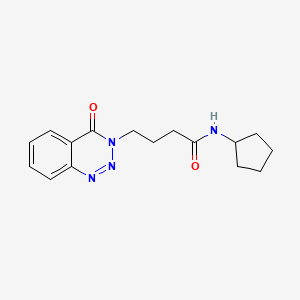

“2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide” is a chemical compound with the molecular formula C5H10Br3N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrN3.2BrH/c1-10-4-9-5(2-3-8)6(10)7;;/h4H,2-3,8H2,1H3;2*1H . This indicates the presence of a bromine atom on the 4th position of the imidazole ring and an ethan-1-amine group attached to the 2nd position of the ring.Scientific Research Applications

CO2 Capture

A study demonstrated the utility of imidazole derivatives in the capture of CO2. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide and subsequent processes, a new room temperature ionic liquid was synthesized, which effectively sequesters CO2 as a carbamate salt. This substance exhibits comparable efficiency to commercial amine sequestering agents for CO2 capture, offering a nonvolatile and water-independent solution (Bates et al., 2002).

Antimicrobial Activity

Another realm of application is in the development of antimicrobial agents. Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antibacterial and antifungal activities against various clinical isolates. Some of these compounds showed activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, indicating their potential as antimicrobial agents (Reddy & Reddy, 2010).

Material Science

In the field of materials science, imidazole derivatives have contributed to the synthesis of novel metal-organic frameworks (MOFs). Specifically, reactions involving bis(imidazolyl) compounds and zwitterionic dicarboxylate ligands have led to the development of novel cadmium(II) MOFs. These materials exhibit interesting structural features and potential applications in gas storage and separation technologies (Li et al., 2012).

Synthesis of Novel Compounds

Imidazole derivatives are pivotal in the synthesis of complex organic compounds. For example, one-pot, four-component reactions have been employed to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives, showcasing the chemical versatility of imidazole-based compounds in facilitating diverse synthetic pathways (Mahdavi et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of 2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide are currently unknown. This compound belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that contains two nitrogen atoms . Imidazoles are key components in many biologically important molecules and have diverse roles in various biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, leading to changes in cellular functions .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .

properties

IUPAC Name |

2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.2BrH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPKEGAXJIHOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CCN)Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-imidazol-5-yl)ethan-1-amine dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)